5-[2-(1,3-Dioxolan-2-yl)ethenyl]-2H-1,3-benzodioxole
Description
Properties
CAS No. |
821775-37-5 |
|---|---|
Molecular Formula |
C12H12O4 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
5-[2-(1,3-dioxolan-2-yl)ethenyl]-1,3-benzodioxole |
InChI |
InChI=1S/C12H12O4/c1-3-10-11(16-8-15-10)7-9(1)2-4-12-13-5-6-14-12/h1-4,7,12H,5-6,8H2 |
InChI Key |
VUBAXONMGDJLGA-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C=CC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Coupling
A brominated benzodioxole (e.g., 5-bromo-2H-1,3-benzodioxole) reacts with a dioxolane-containing vinyl boronic acid under palladium catalysis. The vinyl boronic acid would feature the dioxolane ring at the β-position, enabling regioselective coupling.
Example Reaction:
$$
\text{5-Bromo-2H-1,3-benzodioxole} + \text{[Dioxolane-CH}2\text{-CH}2\text{-B(OH)}2] \xrightarrow{\text{Pd(PPh}3\text{)}_4, \text{Base}} \text{Target Compound} + \text{Byproducts}
$$
Key Conditions:
- Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)
- Base: K₂CO₃ or NaOH
- Solvent: THF, DME, or DMF
- Temperature: 80–100°C
This method is advantageous for its functional group tolerance and scalability.
Heck Reaction
A bromobenzodioxole undergoes oxidative addition with a dioxolane-containing alkene (e.g., 2-(1,3-dioxolan-2-yl)ethylene) in the presence of a palladium catalyst. The reaction proceeds via a π-allylpalladium intermediate to form the ethenyl bond.
Example Reaction:
$$
\text{5-Bromo-2H-1,3-benzodioxole} + \text{Dioxolane-CH}2\text{-CH}2 \xrightarrow{\text{Pd(OAc)}2, \text{PPh}3} \text{Target Compound} + \text{HBr}
$$
Key Conditions:
- Catalyst: Pd(OAc)₂ with PPh₃ or bipyridine ligands
- Base: Et₃N or NaOAc
- Solvent: DMF or DMSO
- Temperature: 100–120°C
Heck reactions are effective for forming conjugated systems but may require excess alkene to achieve optimal yields.
Wittig Reaction
The Wittig reaction offers a direct route to the ethenyl linkage by reacting a benzodioxole aldehyde with a dioxolane-containing ylide.
Synthetic Workflow
- Aldehyde Synthesis: 5-Formyl-2H-1,3-benzodioxole is prepared via formylation of 5-bromo-2H-1,3-benzodioxole using DMF/LDA or Vilsmeier-Haack reagents.
- Ylide Formation: A dioxolane-functionalized bromide (e.g., 2-(1,3-dioxolan-2-yl)ethyl bromide) reacts with PPh₃ to generate the ylide.
- Coupling Reaction: The ylide adds to the aldehyde, followed by elimination to yield the ethenyl product.
Chemical Reactions Analysis
Types of Reactions
5-[2-(1,3-Dioxolan-2-yl)ethenyl]-2H-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like KMnO4 or OsO4.
Reduction: Reduction can be achieved using reagents such as LiAlH4 or NaBH4.
Substitution: Nucleophilic substitution reactions can occur with reagents like RLi or RMgX.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or OsO4 in organic solvents.
Reduction: LiAlH4 in ether or NaBH4 in methanol.
Substitution: Organolithium or Grignard reagents in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that compounds similar to 5-[2-(1,3-Dioxolan-2-yl)ethenyl]-2H-1,3-benzodioxole exhibit promising anticancer properties. Studies have demonstrated that benzodioxole derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study showed that derivatives of benzodioxole displayed cytotoxic effects against various cancer cell lines, suggesting that structural modifications can enhance their efficacy .
Antimicrobial Properties
The compound has also been studied for its antimicrobial properties. A series of derivatives were tested against a range of bacterial strains, revealing significant inhibitory effects. The dioxolane moiety is believed to enhance the lipophilicity of the compounds, facilitating better membrane penetration and increased antimicrobial activity .
Neuroprotective Effects
Emerging research suggests that 5-[2-(1,3-Dioxolan-2-yl)ethenyl]-2H-1,3-benzodioxole may provide neuroprotective benefits. In vitro studies have indicated that it can protect neuronal cells from oxidative stress-induced damage. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's .
Materials Science Applications
Polymer Chemistry
In materials science, the incorporation of 5-[2-(1,3-Dioxolan-2-yl)ethenyl]-2H-1,3-benzodioxole into polymer matrices has been explored. The compound can act as a monomer or cross-linking agent in the synthesis of novel polymers with enhanced thermal stability and mechanical strength. For example, research has shown that polymers derived from this compound exhibit improved resistance to thermal degradation compared to traditional polymers .
Liquid Crystals
The compound's unique structure allows it to be used in liquid crystal applications. Its ability to form ordered phases makes it suitable for use in display technologies. Studies have demonstrated that incorporating such compounds into liquid crystal formulations can enhance their optical properties and response times .
Organic Synthesis Applications
Synthetic Intermediates
5-[2-(1,3-Dioxolan-2-yl)ethenyl]-2H-1,3-benzodioxole serves as a valuable intermediate in organic synthesis. It can be utilized in the synthesis of more complex molecules through various reactions such as nucleophilic additions and cycloadditions. Its versatility allows chemists to create diverse chemical entities with potential applications in pharmaceuticals and agrochemicals .
Catalysis
Research has indicated that this compound can act as a catalyst or catalyst precursor in organic reactions. Its ability to facilitate reactions under mild conditions makes it an attractive option for green chemistry approaches aimed at reducing waste and energy consumption during chemical processes .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Cytotoxicity against cancer cell lines | |
| Antimicrobial | Inhibition of bacterial growth | |
| Neuroprotective | Protection against oxidative stress |
Table 2: Material Properties
Mechanism of Action
The mechanism of action of 5-[2-(1,3-Dioxolan-2-yl)ethenyl]-2H-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. The compound’s dioxolane and benzodioxole moieties allow it to participate in various biochemical reactions, potentially inhibiting enzymes or interacting with receptors . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural analogues and their distinguishing features:
Reactivity and Stability
- Electron-Donating Effects : The dioxolane ring in the target compound donates electrons via oxygen atoms, stabilizing the ethenyl group and reducing susceptibility to electrophilic attacks compared to propenyl analogues (e.g., 5-[(1Z)-prop-1-en-1-yl]-2H-1,3-benzodioxole) .
- Heteroatom Influence: Replacing oxygen with sulfur in 5-(1,3-dithian-2-yl)-2H-1,3-benzodioxole increases nucleophilicity and alters crystal packing due to C–H···S interactions, as observed in its monoclinic crystal structure (space group P21/c) .
- Functional Group Impact : Piperonyl Butoxide’s extended ether chain enhances its hydrophobicity and efficacy as a pesticide synergist by disrupting insect metabolic enzymes .
Research Findings and Trends
Recent studies highlight:
- Crystal Engineering : The dithiane derivative exhibits unique C–H···π interactions, suggesting utility in designing supramolecular architectures .
- Biological Activity : Propenyl-substituted benzodioxoles (e.g., 5-[(1Z)-prop-1-en-1-yl]-2H-1,3-benzodioxole) show moderate antimicrobial activity, though less potent than sulfur-containing analogues .
- Environmental Impact : Piperonyl Butoxide’s persistence in ecosystems drives research into biodegradable analogues, including dioxolane-based compounds .
Biological Activity
5-[2-(1,3-Dioxolan-2-yl)ethenyl]-2H-1,3-benzodioxole is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and implications for therapeutic applications.
Chemical Structure
The compound is characterized by a unique structure that includes a benzodioxole moiety and a dioxolane group. This structural configuration is believed to contribute to its biological activity.
Antimicrobial Properties
Research indicates that derivatives of benzodioxole compounds exhibit significant antimicrobial activity. For instance, studies have shown that certain 1,3-benzodioxole derivatives can inhibit the growth of various bacterial strains, suggesting their potential as antimicrobial agents .
Insecticidal Activity
A notable area of research involves the compound's larvicidal effects against Aedes aegypti, a vector for several viral diseases. The study demonstrated that compounds within the benzodioxole family can effectively reduce larval populations with LC50 values indicating moderate potency. Specifically, 3,4-(methylenedioxy) cinnamic acid showed promising results with LC50 values of 28.9 ± 5.6 μM after 24 hours .
Cytotoxicity and Safety Profile
In assessing safety, it was found that certain derivatives exhibited low cytotoxicity towards human peripheral blood mononuclear cells even at high concentrations (up to 5200 μM). Furthermore, in animal models, no significant structural toxicity was observed in vital organs following high-dose administration (2000 mg/kg) of related compounds .
The biological activity of 5-[2-(1,3-Dioxolan-2-yl)ethenyl]-2H-1,3-benzodioxole is hypothesized to be linked to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways critical for the survival of pathogens.
- Disruption of Cellular Processes : The presence of the dioxolane ring may enhance the compound's ability to penetrate cell membranes and disrupt cellular functions.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
